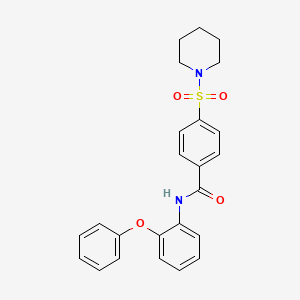

N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a 2-phenoxyphenyl group attached to the benzamide nitrogen and a piperidin-1-ylsulfonyl moiety at the para position of the benzamide core.

Properties

IUPAC Name |

N-(2-phenoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c27-24(25-22-11-5-6-12-23(22)30-20-9-3-1-4-10-20)19-13-15-21(16-14-19)31(28,29)26-17-7-2-8-18-26/h1,3-6,9-16H,2,7-8,17-18H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNFHGUDFDXZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes:

Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 2-bromophenol with phenol in the presence of a base such as potassium carbonate to form 2-phenoxyphenyl bromide.

Introduction of the Piperidinylsulfonyl Group: The 2-phenoxyphenyl bromide is then reacted with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the piperidinylsulfonyl group.

Formation of the Benzamide Moiety: Finally, the intermediate product is reacted with benzoyl chloride in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl and piperidinylsulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been explored for several therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit potent anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit various cancer cell lines. A notable case study demonstrated that a related compound exhibited significant cytotoxic effects against HeLa and A375 human tumor cell lines, suggesting a potential role for this compound in cancer therapy .

Inhibitors of Protein Kinases

Protein kinases are critical in regulating cellular processes, and their dysregulation is often implicated in cancer and other diseases. Compounds similar to this compound have been identified as effective inhibitors of specific kinases, such as cyclin-dependent kinases (CDK). For example, one study reported that a related compound showed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, highlighting the potential of this class of compounds to target kinase pathways effectively .

Neurological Disorders

The piperidine moiety present in the compound is associated with neuroactive properties. Research has suggested that derivatives of benzamides can exhibit neuroprotective effects and may be beneficial in treating conditions such as Alzheimer's disease. The sulfonamide group can enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated cytotoxicity against multiple cancer cell lines (HeLa, HCT116) with significant inhibition rates. |

| Study B | Kinase Inhibition | Identified as a selective inhibitor for CDK2 with a strong potency profile compared to other kinases. |

| Study C | Neuroprotection | Showed potential neuroprotective effects in animal models of Alzheimer's disease, indicating a pathway for therapeutic development. |

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Core Structural Motifs

The compound shares critical structural features with other benzamide derivatives:

- Benzamide Core : Common to all analogs, enabling interactions with enzymes or receptors.

- Variable R Groups : Substituents on the benzamide nitrogen dictate target specificity and pharmacological activity.

Key Analogs and Their Properties

The following table summarizes structurally related compounds and their reported activities:

Pharmacological Potential

- Receptor Targeting : WC 44’s dopamine receptor activity underscores the role of nitrogen-containing substituents in CNS targeting .

Biological Activity

N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Phenoxy Group : Enhances lipophilicity and may contribute to receptor interactions.

- Piperidine Ring : Known to improve binding affinity to various biological targets.

- Sulfonyl Group : Often involved in the formation of strong interactions with amino acid residues in proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl moiety is particularly significant, as it can form strong interactions with protein residues, potentially inhibiting enzymatic activities. The piperidine ring enhances the compound's binding affinity and selectivity towards certain receptors or enzymes, making it a valuable candidate for drug development.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that related benzamide derivatives demonstrate significant inhibitory effects on cancer cell lines. For example, compounds designed based on similar structures have shown IC50 values as low as 0.12 μM against HepG2 cells .

- Anti-inflammatory Effects : Compounds with similar structural motifs have been investigated for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Anticancer Studies : A series of benzamide derivatives were synthesized and tested for their anticancer properties. Notably, compounds with modifications in the piperidine ring showed enhanced activity against various cancer cell lines, indicating that structural variations can significantly impact biological outcomes .

- Enzyme Inhibition : The sulfonamide group has been identified as a key feature for enzyme inhibition. In studies involving enzyme assays, derivatives of this compound exhibited competitive inhibition against specific targets, demonstrating potential as pharmacological agents .

- Pharmacokinetic Studies : Research into the pharmacokinetic properties of similar compounds has highlighted the importance of functional groups in determining bioavailability and metabolic stability .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values | Notes |

|---|---|---|---|

| Antitumor | Benzamide Derivatives | 0.12 - 0.13 μM | Significant apoptosis induction observed |

| Enzyme Inhibition | Sulfonamide Derivatives | Varies by target | Competitive inhibition noted |

| Anti-inflammatory | Various Benzamides | Not specified | Potential modulation of inflammatory pathways |

Q & A

Q. Discrepancies in cytotoxicity data between cell lines: How to address?

- Methodological Answer :

- Proliferation Assays : Normalize data to cell-line-specific doubling times.

- Metabolic Profiling : Use Seahorse assays to rule out off-target mitochondrial effects.

Key Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.